![molecular formula C20H25N3O2 B10774547 (2R,12bR)-3'-methyl-1'-(tritritiomethyl)spiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B10774547.png)
(2R,12bR)-3'-methyl-1'-(tritritiomethyl)spiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3H]MK-912 is a radiolabeled compound used primarily in scientific research to study alpha-2 adrenergic receptors. These receptors are part of the G protein-coupled receptor family and play a significant role in regulating neurotransmitter release, blood pressure, and other physiological functions. The compound is a potent and selective antagonist for alpha-2 adrenergic receptors, making it valuable for various pharmacological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3H]MK-912 involves the incorporation of tritium (3H) into the MK-912 molecule. The process typically starts with the synthesis of the non-radioactive MK-912, followed by tritiation. The tritiation process involves the exchange of hydrogen atoms with tritium atoms under specific conditions, often using a tritium gas atmosphere and a suitable catalyst .
Industrial Production Methods: Industrial production of [3H]MK-912 is carried out in specialized facilities equipped to handle radioactive materials. The process involves stringent quality control measures to ensure the purity and specific activity of the final product. The production typically includes steps such as synthesis, purification, and quality testing using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
Analyse Chemischer Reaktionen
Arten von Reaktionen: [3H]MK-912 unterliegt hauptsächlich Bindungsreaktionen mit Alpha-2-Adrenozeptoren. Es beteiligt sich unter normalen physiologischen Bedingungen typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen: Die Bindungsreaktionen von [3H]MK-912 mit Alpha-2-Adrenozeptoren werden in der Regel in vitro unter Verwendung von Membranpräparationen aus Zellen untersucht, die diese Rezeptoren exprimieren. Die Bedingungen umfassen oft eine Pufferlösung, einen geeigneten pH-Wert und Temperaturkontrolle, um die Integrität des Rezeptors zu erhalten .
Hauptprodukte, die gebildet werden: Das Hauptprodukt der Bindungsreaktion ist der [3H]MK-912-Rezeptorkomplex, der quantifiziert werden kann, um Rezeptoreigenschaften und Medikamentenwechselwirkungen zu untersuchen .
Wissenschaftliche Forschungsanwendungen
[3H]MK-912 wird in der wissenschaftlichen Forschung umfassend zur Untersuchung der Pharmakologie von Alpha-2-Adrenozeptoren eingesetzt. Seine Anwendungen umfassen:
Biologie: Hilft beim Verständnis der Verteilung und Dichte von Alpha-2-Adrenozeptoren in verschiedenen Geweben.
5. Wirkmechanismus
[3H]MK-912 wirkt als Antagonist für Alpha-2-Adrenozeptoren. Es bindet mit hoher Affinität an diese Rezeptoren und verhindert so die Bindung endogener Agonisten wie Noradrenalin und Adrenalin. Diese Blockade hemmt die normalen Signalwege des Rezeptors, die verschiedene physiologische Reaktionen wie die Neurotransmitterfreisetzung und die Regulierung des Blutdrucks modulieren können .
Ähnliche Verbindungen:
- Yohimbin
- Atipamezol
- Prazosin
Vergleich: Im Vergleich zu anderen Alpha-2-Adrenozeptor-Antagonisten wie Yohimbin, Atipamezol und Prazosin weist [3H]MK-912 eine höhere Selektivität und Bindungsaffinität für die Alpha-2-Adrenozeptor-Subtypen (Alpha-2A, Alpha-2B und Alpha-2C) auf. Dies macht es zu einem präziseren Werkzeug zur Untersuchung dieser Rezeptoren in verschiedenen Forschungsumgebungen .
Wirkmechanismus
[3H]MK-912 acts as an antagonist for alpha-2 adrenergic receptors. It binds to these receptors with high affinity, preventing the binding of endogenous agonists like norepinephrine and epinephrine. This blockade inhibits the receptor’s normal signaling pathways, which can modulate various physiological responses such as neurotransmitter release and blood pressure regulation .
Vergleich Mit ähnlichen Verbindungen
- Yohimbine
- Atipamezole
- Prazosin
Comparison: Compared to other alpha-2 adrenergic receptor antagonists like yohimbine, atipamezole, and prazosin, [3H]MK-912 exhibits higher selectivity and binding affinity for the alpha-2 adrenergic receptor subtypes (alpha-2A, alpha-2B, and alpha-2C). This makes it a more precise tool for studying these receptors in various research settings .
Eigenschaften
Molekularformel |
C20H25N3O2 |
|---|---|
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
(2R,12bR)-3'-methyl-1'-(tritritiomethyl)spiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one |
InChI |
InChI=1S/C20H25N3O2/c1-21-11-8-20(22(2)19(21)24)9-12-23-10-7-15-14-5-3-4-6-17(14)25-18(15)16(23)13-20/h3-6,16H,7-13H2,1-2H3/t16-,20+/m1/s1/i1T3 |
InChI-Schlüssel |
JRDUBBHIPPPSLP-NFEZXYISSA-N |
Isomerische SMILES |
[3H]C([3H])([3H])N1CC[C@@]2(CCN3CCC4=C([C@H]3C2)OC5=CC=CC=C45)N(C1=O)C |
Kanonische SMILES |
CN1CCC2(CCN3CCC4=C(C3C2)OC5=CC=CC=C45)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[3-Amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B10774483.png)
![methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B10774491.png)
![(1R,3R,6R,8S,9S,10S,11R,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774497.png)
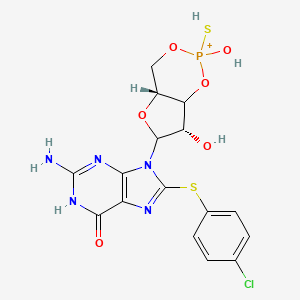
![4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide](/img/structure/B10774503.png)

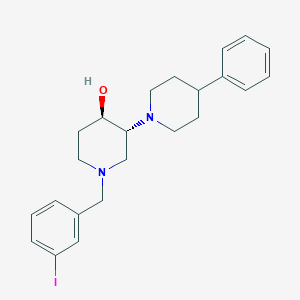
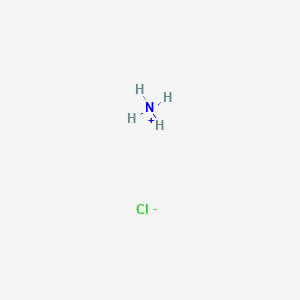
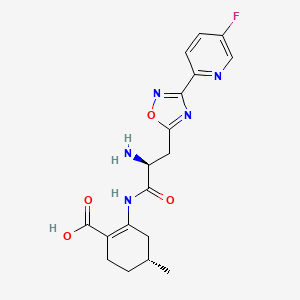
![(Z)-7-[(1S,2R,3R,4R)-3-[[2-[(4-(125I)iodanylphenyl)carbamoyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10774523.png)
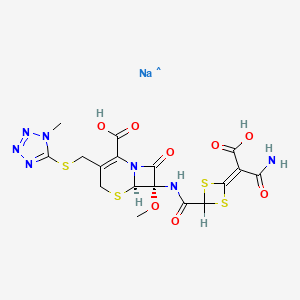
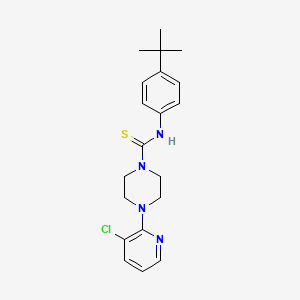
![6-[3-(Carboxymethylamino)-2-[[4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10774535.png)
![2-Quinoxalineacetamide, 1-[(3,4-dichlorophenyl)sulfonyl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]-1,2,3,4-tetrahydro-3-oxo-, (2R)-](/img/structure/B10774558.png)
